Ethyl 7-bromo-1H-indole-2-carboxylate
Overview
Description
Ethyl 7-bromo-1H-indole-2-carboxylate is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals this compound is characterized by a bromine atom at the 7th position and an ethyl ester group at the 2nd position of the indole ring
Mechanism of Action
Target of Action
Ethyl 7-bromo-1H-indole-2-carboxylate is a derivative of indole, a heterocyclic compound that is prevalent in many bioactive aromatic compounds . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that Ethyl 7-bromo-1H-indole-2-carboxylate may interact with a variety of enzymes, proteins, and other biomolecules.
Cellular Effects
Given the broad range of biological activities exhibited by indole derivatives , it is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 7-bromo-1H-indole-2-carboxylate can be synthesized through several methods. One common approach involves the cyclization of 2-bromophenylhydrazine with ethyl pyruvate. The reaction typically occurs under acidic conditions, often using hydrochloric acid or sulfuric acid as a catalyst. The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of the desired indole derivative .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Ethyl 7-bromo-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The indole ring can be oxidized to form corresponding oxindole derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide, typically in an aqueous or organic solvent.
Reduction: Reducing agents like lithium aluminum hydride, usually in anhydrous conditions.
Major Products Formed:
Substitution: Formation of 7-substituted indole derivatives.
Oxidation: Formation of oxindole derivatives.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
Ethyl 7-bromo-1H-indole-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Comparison with Similar Compounds
Ethyl 7-bromo-1H-indole-2-carboxylate can be compared with other indole derivatives, such as:
Ethyl indole-2-carboxylate: Lacks the bromine atom, which may result in different reactivity and biological activity.
7-bromoindole: Lacks the ester group, affecting its solubility and chemical properties.
Indole-3-acetic acid: A naturally occurring plant hormone with distinct biological functions compared to synthetic indole derivatives
This compound is unique due to the presence of both the bromine atom and the ester group, which confer specific chemical and biological properties.
Properties
IUPAC Name |
ethyl 7-bromo-1H-indole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-2-15-11(14)9-6-7-4-3-5-8(12)10(7)13-9/h3-6,13H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKIRSCKRJJUCNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426911 | |
Record name | Ethyl 7-bromo-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16732-69-7 | |
Record name | Ethyl 7-bromo-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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